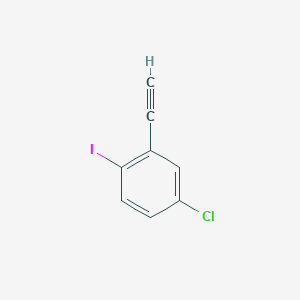
4-Chloro-2-ethynyl-1-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-ethynyl-1-iodobenzene is an organic compound with the molecular formula C8H4ClI It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the fourth position, an ethynyl group at the second position, and an iodine atom at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethynyl-1-iodobenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-chloro-1-iodobenzene.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction. This reaction involves the coupling of 4-chloro-1-iodobenzene with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base such as triethylamine.
Reaction Conditions: The reaction is performed at elevated temperatures, usually between 50-100°C, and may take several hours to complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: The reaction conditions are optimized for large-scale production, ensuring high yield and purity.
Purification: The product is purified using techniques such as recrystallization or column chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-ethynyl-1-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in coupling reactions involving the ethynyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-chloro-2-ethynyl-1-azidobenzene.
Aplicaciones Científicas De Investigación
4-Chloro-2-ethynyl-1-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-ethynyl-1-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo coupling reactions, while the iodine atom can be substituted with other functional groups. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile building block in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-fluoro-1-iodobenzene: Similar structure but with a fluorine atom instead of an ethynyl group.
4-Chloro-2-iodobenzene: Lacks the ethynyl group, making it less reactive in coupling reactions.
4-Chloro-2-ethynyl-1-bromobenzene: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
4-Chloro-2-ethynyl-1-iodobenzene is unique due to the presence of both an ethynyl group and an iodine atom, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound in organic synthesis and scientific research.
Propiedades
Fórmula molecular |
C8H4ClI |
|---|---|
Peso molecular |
262.47 g/mol |
Nombre IUPAC |
4-chloro-2-ethynyl-1-iodobenzene |
InChI |
InChI=1S/C8H4ClI/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H |
Clave InChI |
IJZGSGSHMDILTO-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=CC(=C1)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


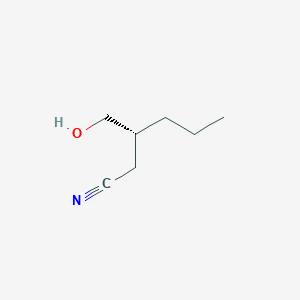
![3-Iodobicyclo[3.1.1]heptane](/img/structure/B12951426.png)
![Ethyl 5-chloro-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12951428.png)
![Methyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12951441.png)
![(E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B12951445.png)
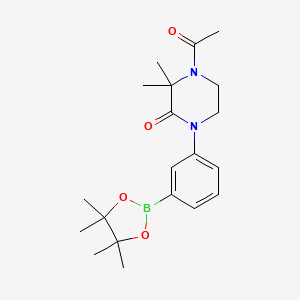
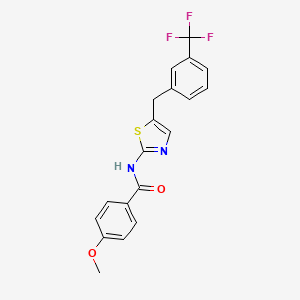
![3'-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1'-biphenyl]-2,6-diol](/img/structure/B12951467.png)
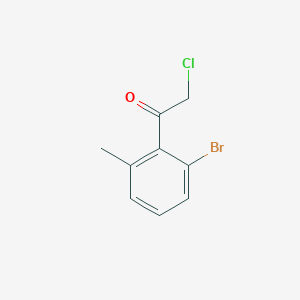
![2-(Furo[2,3-b]pyridin-5-yl)acetic acid](/img/structure/B12951469.png)
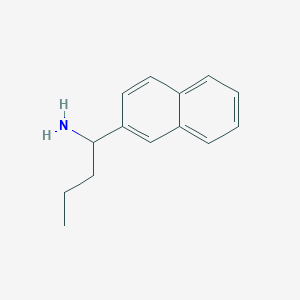
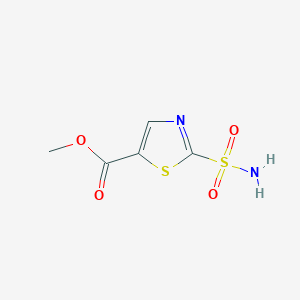

![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclohexan-1-amine](/img/structure/B12951484.png)
